molecular formula C15H7BrClF6NO B5229672 N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

Cat. No. B5229672
M. Wt: 446.57 g/mol
InChI Key: ZGIOUSZKVBAGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide, also known as BTF, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of the protein kinases that play important roles in cell signaling pathways.

Mechanism of Action

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, which are proteins that are important for cell signaling pathways. By inhibiting specific kinases, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide can disrupt signaling pathways that are dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. It has also been shown to have anti-inflammatory effects in animal models. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying kinase signaling pathways. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has some limitations. It is not a clinically approved drug, which means that its pharmacokinetics and toxicity have not been extensively studied. In addition, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide may have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide. One direction is to investigate the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a therapeutic agent for cancer and other diseases. Another direction is to study the pharmacokinetics and toxicity of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide in animal models. In addition, researchers can use N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a tool to study the role of specific kinases in cell signaling pathways. Finally, researchers can explore the potential of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a scaffold for developing new kinase inhibitors with improved potency and specificity.

Synthesis Methods

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves a series of chemical reactions. One method of synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide as a white solid, which can be purified by recrystallization.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been extensively used in scientific research as a tool for studying protein kinases. It has been shown to be a potent inhibitor of several kinases, including PIM1, PIM2, and CDK9. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has been used in cell-based assays to investigate the role of these kinases in cancer and other diseases. N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide has also been used in animal models to study the efficacy of kinase inhibitors in vivo.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrClF6NO/c16-9-1-2-12(17)11(6-9)13(25)24-10-4-7(14(18,19)20)3-8(5-10)15(21,22)23/h1-6H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOUSZKVBAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide

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